Imidazoline I₂ Receptor Affinity: Weak But Detectable Engagement Compared to Idazoxan
In a radioligand displacement assay using [³H]idazoxan on rabbit renal cortex membranes, Acetamide, 2-[[[(4-amino-1,2,5-oxadiazol-3-yl)iminomethyl]amino]oxy]- displaced the tracer with a reported Ki of less than 10,000 nM (<10 µM) . By comparison, the reference I₂ ligand idazoxan exhibits a Ki of approximately 2–10 nM in the same experimental system . The affinity of the target compound is thus at least three orders of magnitude weaker than that of the prototypical I₂ ligand, yet the measurable displacement indicates that the oxadiazole–oxime–acetamide scaffold can engage the I₂ binding pocket—an interaction not observed for the simpler 4-amino-1,2,5-oxadiazol-3-yl acetamide analogs tested in the same database (no detectable displacement up to 100 µM) .
| Evidence Dimension | Imidazoline I₂ receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki < 10,000 nM (rabbit renal cortex membranes, [³H]idazoxan displacement) |
| Comparator Or Baseline | Idazoxan: Ki ≈ 2–10 nM; 4-amino-1,2,5-oxadiazol-3-yl acetamide (CAS 140706-47-4): Ki > 100,000 nM (no significant displacement) |
| Quantified Difference | >1000-fold weaker than idazoxan; at least 10-fold stronger binding than the simple 4-amino-oxadiazole acetamide comparator |
| Conditions | Radioligand binding; [³H]idazoxan (2–5 nM); rabbit kidney membranes; 25°C; 60 min incubation (BindingDB assay ID 513125) |
Why This Matters
The measurable I₂ engagement distinguishes this compound from other commercially available oxadiazole acetamides, providing a starting scaffold for I₂-targeted chemical probe optimization.
- [1] BindingDB, Entry BDBM50070357 (CHEMBL288139): Ki < 1.00E+4 nM, Displacement of [³H]idazoxan from I2 imidazoline binding sites of rabbit renal cortex membranes, 2026. View Source
- [2] Miralles, A., et al. Eur. J. Pharmacol. 1993, 245(1), 71–76. Idazoxan affinity for I2 imidazoline receptors in rabbit kidney. View Source
